[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 1442660-61-8
VCID: VC0017984
InChI: InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19-,20?/m1/s1
SMILES: CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Molecular Formula: C24H24N4O6
Molecular Weight: 464.478

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

CAS No.: 1442660-61-8

Cat. No.: VC0017984

Molecular Formula: C24H24N4O6

Molecular Weight: 464.478

* For research use only. Not for human or veterinary use.

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate - 1442660-61-8

Specification

CAS No. 1442660-61-8
Molecular Formula C24H24N4O6
Molecular Weight 464.478
IUPAC Name [(2R,3R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Standard InChI InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19-,20?/m1/s1
Standard InChI Key XFWRGHFUGJXDEX-LEAGNCFPSA-N
SMILES CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C

Introduction

Chemical Identity and Physical Properties

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is classified as a complex organic compound that combines multiple functional groups into a single molecular entity. The compound features a distinctive chemical structure characterized by the presence of a triazine ring connected to a modified sugar (oxolan) component, which is further functionalized with methylbenzoyl and methylbenzoate groups. This structural arrangement contributes to its unique chemical properties and potential biological activities.

The physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number40789-35-3
Molecular FormulaC24H24N4O6
Molecular Weight464.47 g/mol
IUPAC Name[(2R,3R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
AppearanceNot specified in available literature
SolubilityNot specified in available literature
Melting PointNot specified in available literature
ClassificationComplex organic compound

The compound is currently primarily used for research purposes, with restrictions noted against its use in human or veterinary applications, highlighting its developmental stage in the research pipeline.

Structural Characteristics and Functional Groups

The molecular architecture of [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate demonstrates considerable complexity, incorporating several key structural elements that contribute to its chemical behavior and potential biological interactions. The compound contains a 1,3,5-triazine heterocyclic ring system with amino and oxo substituents, providing potential hydrogen bonding sites that could be significant for molecular recognition processes in biological systems.

The compound's stereochemistry is explicitly defined with 2R,3R configuration at the oxolan (sugar) moiety, indicating specific three-dimensional orientation of substituents that may be crucial for biological activity. The oxolan component serves as a structural backbone connecting the triazine ring with the ester functionalities. Two 4-methylbenzoyl groups are present in the molecule – one as an ester at the 3-position of the oxolan ring and another as a methylbenzoate group attached to the oxolan via a methylene linker.

  • Multiple hydrogen bond donor and acceptor sites from the triazine ring system

  • Increased lipophilicity from the methylbenzoyl and methylbenzoate groups

  • Conformational constraints from the oxolan ring

  • Specific stereochemistry that may influence molecular recognition

The presence of both polar (triazine, ester groups) and non-polar (methyl, aromatic) regions in the molecule suggests amphiphilic properties that could influence membrane permeability and protein binding interactions.

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